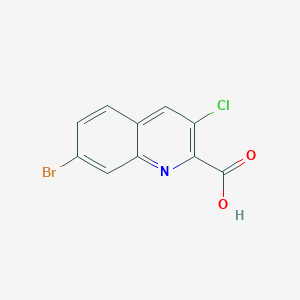![molecular formula C16H8F2N2O2 B13652276 (E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione CAS No. 362-19-6](/img/structure/B13652276.png)
(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the biindolinylidene family, characterized by the presence of two indole units connected through a double bond. The addition of fluorine atoms at specific positions enhances its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione typically involves the following steps:
Starting Materials: The synthesis begins with indole derivatives that are fluorinated at the 5-position.
Condensation Reaction: These fluorinated indole derivatives undergo a condensation reaction to form the biindolinylidene structure. This reaction is often facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation: The intermediate product is then oxidized to form the final dione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反応の分析
Types of Reactions
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to diol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nucleophiles for substitution reactions.
Major Products
科学的研究の応用
(E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism by which (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity to proteins and other biomolecules. The pathways involved may include modulation of enzyme activity or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
(E)-[3,3’-Biindolinylidene]-2,2’-dione: Lacks the fluorine atoms, resulting in different reactivity and stability.
Indigo: A well-known dye with a similar biindolinylidene core but different functional groups.
Uniqueness
The presence of fluorine atoms in (E)-5,5’-Difluoro-[2,2’-biindolinylidene]-3,3’-dione distinguishes it from other similar compounds. These fluorine atoms enhance the compound’s chemical stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
362-19-6 |
|---|---|
分子式 |
C16H8F2N2O2 |
分子量 |
298.24 g/mol |
IUPAC名 |
5-fluoro-2-(5-fluoro-3-hydroxy-1H-indol-2-yl)indol-3-one |
InChI |
InChI=1S/C16H8F2N2O2/c17-7-1-3-11-9(5-7)15(21)13(19-11)14-16(22)10-6-8(18)2-4-12(10)20-14/h1-6,19,21H |
InChIキー |
OLJTYXXDLBGVGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




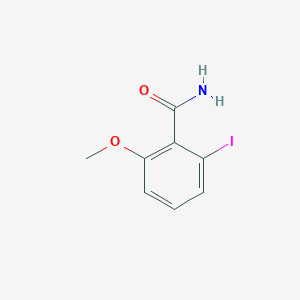

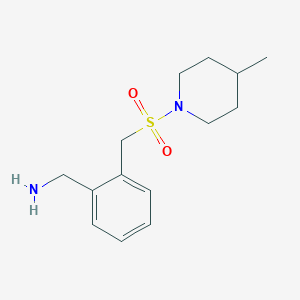

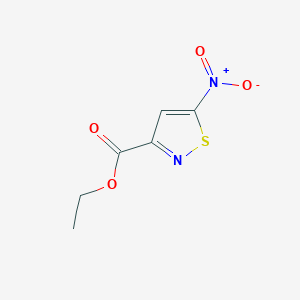
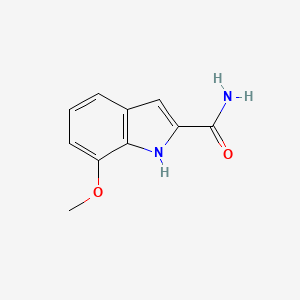
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
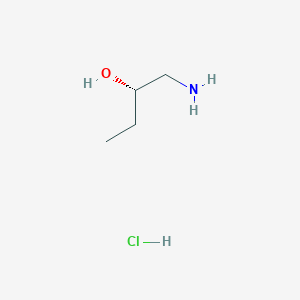

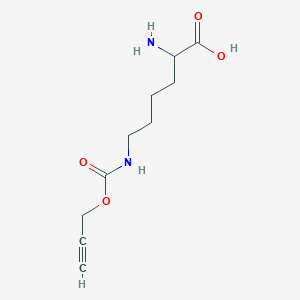
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)
